molecular formula C9H11NO2 B044242 (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid CAS No. 69113-60-6

(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Cat. No. B044242
CAS RN: 69113-60-6
M. Wt: 172.23 g/mol
InChI Key: COLNVLDHVKWLRT-RKWKZIRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCCCCCNC(=O)C
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1.CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=O)N)C=CC=C1
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Ten
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give Compounds IIIa–c

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCCCCCNC(=O)C
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1.CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=O)N)C=CC=C1
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Ten
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give Compounds IIIa–c

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCCCCCNC(=O)C
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1.CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=O)N)C=CC=C1
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Ten
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give Compounds IIIa–c

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCCCCCNC(=O)C
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1.CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=O)N)C=CC=C1
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Ten
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give Compounds IIIa–c

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCCCCCNC(=O)C
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1.CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=O)N)C=CC=C1
Step Eight
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Ten
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give Compounds IIIa–c

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=CC=CC=C1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.